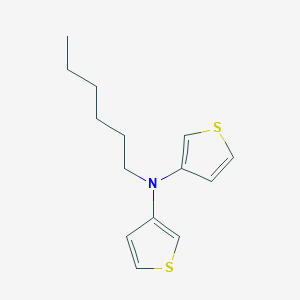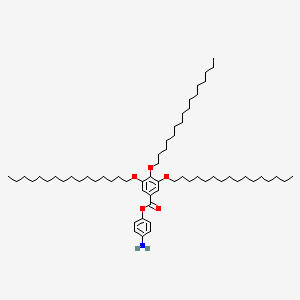
4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an aminophenyl group attached to a benzoate core, which is further substituted with three hexadecyloxy groups. The presence of these long alkyl chains imparts significant hydrophobic characteristics to the molecule, making it an interesting subject for research in materials science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3,4,5-tris(hexadecyloxy)benzoic acid with 4-aminophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for introducing halogen atoms.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as liquid crystals and polymers .
Biology and Medicine: The compound’s hydrophobic nature makes it suitable for drug delivery systems, where it can be used to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .
Industry: In the industrial sector, this compound is explored for its potential in creating advanced coatings and surface treatments due to its ability to form stable, hydrophobic layers .
Mecanismo De Acción
The mechanism by which 4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate exerts its effects is largely dependent on its structural features. The long alkyl chains provide hydrophobic interactions, while the aminophenyl group can engage in hydrogen bonding and other polar interactions. These properties enable the compound to interact with various molecular targets, such as cell membranes in biological systems or polymer matrices in materials science .
Comparación Con Compuestos Similares
1,3,5-Tris(4-aminophenyl)benzene: Similar in having aminophenyl groups but lacks the long alkyl chains, making it less hydrophobic.
4-Aminophenyl benzoate: Lacks the tris(hexadecyloxy) substitution, resulting in different physical and chemical properties.
Uniqueness: 4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate stands out due to its combination of hydrophobic and hydrophilic properties, making it versatile for various applications in both aqueous and non-aqueous environments .
Propiedades
Número CAS |
214842-43-0 |
|---|---|
Fórmula molecular |
C61H107NO5 |
Peso molecular |
934.5 g/mol |
Nombre IUPAC |
(4-aminophenyl) 3,4,5-trihexadecoxybenzoate |
InChI |
InChI=1S/C61H107NO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-50-64-58-53-55(61(63)67-57-48-46-56(62)47-49-57)54-59(65-51-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60(58)66-52-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-49,53-54H,4-45,50-52,62H2,1-3H3 |
Clave InChI |
OILPLUCDBIUWRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)C(=O)OC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


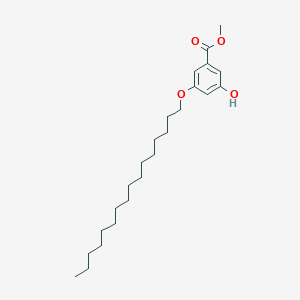




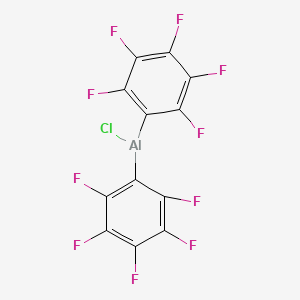
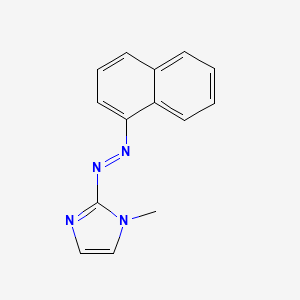
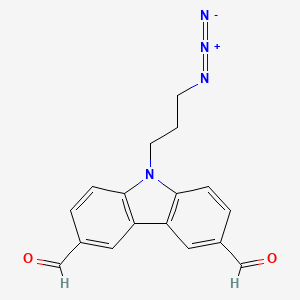
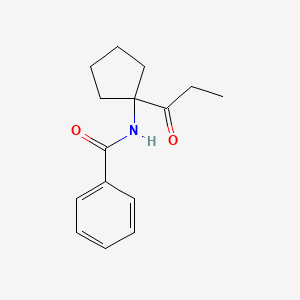


![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)

